Validated Antibacterial Spectrum: Staphylococcus aureus and Escherichia coli as Primary Claim Targets
Chinese Patent CN102988332A explicitly claims that 1-(2,6-dihydroxyphenyl)butan-1-one exhibits 'strong antibacterial activity' against both the Gram-positive pathogen Staphylococcus aureus and the Gram-negative pathogen Escherichia coli [1]. This dual-spectrum claim differentiates the compound from many simple phenolic ketones that typically show preferential activity against Gram-positive strains only.
| Evidence Dimension | Antibacterial spectrum (claimed activity) |
|---|---|
| Target Compound Data | Active against Staphylococcus aureus and Escherichia coli |
| Comparator Or Baseline | Typical simple dihydroxyacetophenones (e.g., 2,6-dihydroxyacetophenone): Preferential Gram-positive activity |
| Quantified Difference | Qualitative differential: Dual Gram-positive and Gram-negative spectrum versus typical Gram-positive preference |
| Conditions | Patent claims; specific MIC values not disclosed in abstract |
Why This Matters
Procurement for antibacterial screening programs requires compounds with demonstrated Gram-negative activity, a more challenging and higher-value target space for lead discovery.
- [1] Li, H., et al. (2013). Chinese Patent CN102988332A: Application of compound 1-(2,6-dihydroxyphenyl)butan-1-one in preparation of antibacterial drugs. View Source
